4-Oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of tetrahydroquinazoline, which is a type of heterocyclic compound. Tetrahydroquinazolines are known to exhibit a wide range of biological activities . The presence of a carboxylic acid group (-COOH) and a trifluoromethyl group (-CF3) could potentially influence the compound’s reactivity and biological activity .
Molecular Structure Analysis
The compound contains several functional groups that could influence its structure and properties. The trifluoromethyl group is electron-withdrawing, which could affect the compound’s reactivity. The carboxylic acid group could form hydrogen bonds, influencing the compound’s solubility and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the carboxylic acid group could undergo reactions such as esterification or amide formation. The trifluoromethyl group is generally quite stable but could potentially undergo reactions under certain conditions .Physical and Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic. The trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .Scientific Research Applications
Synthesis and Characterization
The synthesis of related heterocyclic compounds involves various strategies to introduce functional groups that may have significant pharmacological activities. For instance, research by Zaki, Radwan, and El-Dean (2017) describes a synthetic method for creating new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives. This synthesis path is crucial for producing molecules with potential pharmacological activities, underscoring the compound's versatility in drug development (Zaki, Radwan, & El-Dean, 2017).
Similarly, Cooper, Klock, Chu, and Fernandes (1990) prepared a series of 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, demonstrating the structural-activity relationships (SAR) of these compounds. They found that certain substituents could significantly enhance in vitro antibacterial activity, highlighting the chemical's potential in developing new antibacterial agents (Cooper, Klock, Chu, & Fernandes, 1990).
Potential Applications in Drug Development
The research on these chemical derivatives extends beyond synthesis to their potential medicinal applications. For example, Carling, Leeson, Moseley, Baker, Foster, Grimwood, Kemp, and Marshall (1992) studied 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives for their antagonist activity at the glycine site on the NMDA receptor. This study indicates the compound's potential in designing drugs targeting the central nervous system, providing insights into its applicability in treating neurological disorders (Carling et al., 1992).
Moreover, the synthesis and evaluation of novel quinazolines, as reported by Desai, Shihora, and Moradia (2007), for their antimicrobial properties, indicate the broad spectrum of pharmacological applications these compounds may hold. Their work on aryl-N-{[({4-[2-(2-chlorophenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl} carbonylamino)amino]thioxo methyl)-amides and their antibacterial and antifungal activities underscore the potential of these derivatives in combating microbial resistance (Desai, Shihora, & Moradia, 2007).
Future Directions
Properties
IUPAC Name |
4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3S/c17-16(18,19)9-2-1-3-10(7-9)21-13(22)11-5-4-8(14(23)24)6-12(11)20-15(21)25/h1-3,7-8,11-12H,4-6H2,(H,20,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKKPOXZDNGDMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C(=O)O)NC(=S)N(C2=O)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.